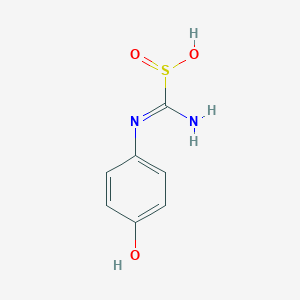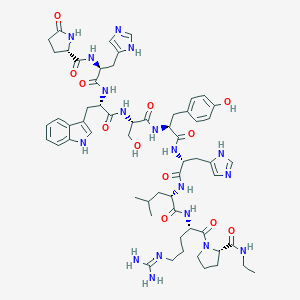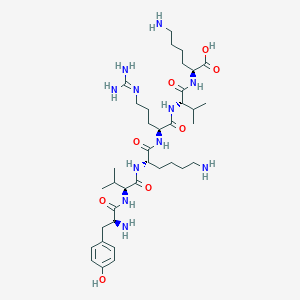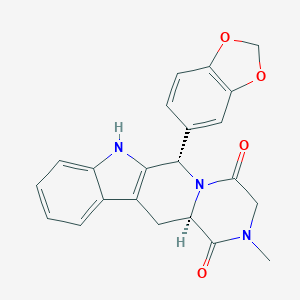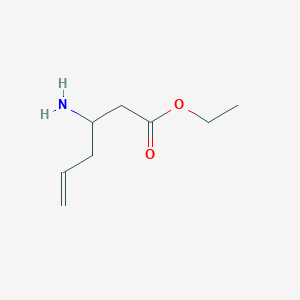
Ethyl 3-aminohex-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-aminohex-5-enoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of ethyl acrylate and contains an amino group, making it a useful building block for the synthesis of various compounds. In
Mécanisme D'action
The mechanism of action of ethyl 3-aminohex-5-enoate depends on the compound it is used to synthesize. However, in general, compounds synthesized using this compound are likely to have an effect on biological systems through interactions with proteins. For example, peptides synthesized using this compound may interact with receptors on cell surfaces, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compounds synthesized using this compound will depend on the specific compound and its intended use. For example, compounds synthesized using this compound may have effects on blood glucose levels, as in the case of dipeptidyl peptidase-4 inhibitors. They may also have effects on cellular signaling pathways, leading to changes in cellular behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 3-aminohex-5-enoate in lab experiments is its versatility. This compound can be used as a building block for the synthesis of a wide range of compounds, making it useful for a variety of applications. Another advantage is its relative ease of synthesis, which makes it accessible to many researchers.
One limitation of using this compound in lab experiments is its potential toxicity. As with any chemical compound, care must be taken when handling this compound to avoid exposure. Another limitation is the limited research on the safety and toxicity of compounds synthesized using this compound, which may limit their use in certain applications.
Orientations Futures
There are many potential future directions for research involving ethyl 3-aminohex-5-enoate. One area of research could focus on the development of new synthetic methods for this compound, allowing for the synthesis of more complex compounds. Another area of research could focus on the development of new applications for compounds synthesized using this compound, such as in the development of new drugs or materials.
Conclusion:
In conclusion, this compound is a versatile compound with a wide range of potential applications in scientific research. Its ease of synthesis and versatility make it a useful building block for the synthesis of various compounds, including peptides and peptidomimetics. While there are some limitations to its use in lab experiments, the potential applications of compounds synthesized using this compound make it an important area of research for the future.
Méthodes De Synthèse
Ethyl 3-aminohex-5-enoate can be synthesized using a variety of methods. One common method involves the reaction of ethyl acrylate with ammonia in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of ethyl acrylate with an amine in the presence of a base such as sodium hydroxide. The resulting product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
Ethyl 3-aminohex-5-enoate has a wide range of potential applications in scientific research. One area of research where this compound has been used is in the synthesis of peptides and peptidomimetics. The amino group in this compound can be used to attach various amino acids, allowing for the synthesis of complex peptides.
Another area of research where this compound has been used is in the development of new drugs. This compound has been used as a building block for the synthesis of various compounds with potential therapeutic applications. For example, it has been used in the synthesis of inhibitors of the enzyme dipeptidyl peptidase-4, which is involved in the regulation of blood glucose levels.
Propriétés
Numéro CAS |
149193-75-9 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
ethyl 3-aminohex-5-enoate |
InChI |
InChI=1S/C8H15NO2/c1-3-5-7(9)6-8(10)11-4-2/h3,7H,1,4-6,9H2,2H3 |
Clé InChI |
FSEAOEBPWOOBNB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(CC=C)N |
SMILES canonique |
CCOC(=O)CC(CC=C)N |
Synonymes |
5-Hexenoic acid, 3-amino-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138389.png)
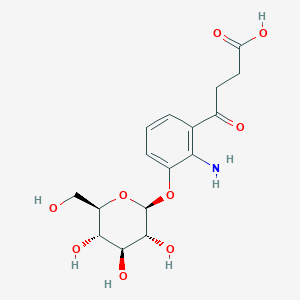
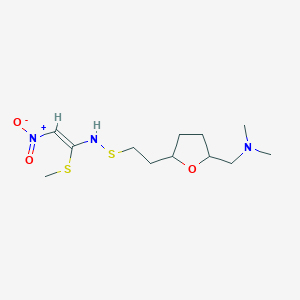
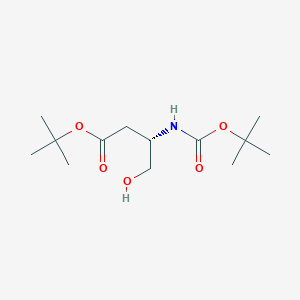
![Indeno[1,2,3-cd]pyrene](/img/structure/B138397.png)
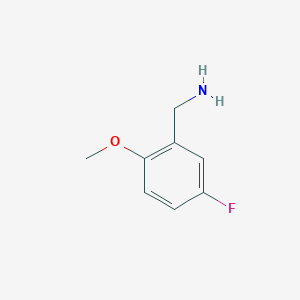
![tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate](/img/structure/B138399.png)
![(2R,4S,5R,7R,8S,9R,13R,14S,15R,16S,18S,19R)-5,14,15,16,19,20-hexahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B138409.png)
